
1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine (BPP) is a synthetic compound used in a variety of scientific research applications. It is a member of the piperazine family of compounds, which are widely used in both pharmaceutical and industrial applications. BPP is a versatile compound that is relatively easy to synthesize, and it has a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of 1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine involves the reaction of 3-chloroaniline with bis-(2-chloroethyl) amine hydrochloride, yielding a significant overall yield of 45.7% (Mai, 2005).
Medicinal Applications
- Piperazine derivatives, including those related to 1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine, have been studied for their potential anticancer and antituberculosis properties. Compounds synthesized using reductive amination showed significant antituberculosis and anticancer activities, with some showing dual functionality (Mallikarjuna et al., 2014).
- Another study on 1,2,4-triazine derivatives bearing piperazine amide moiety found compounds with 3-chlorophenyl and 4-chlorophenyl substitutions to be promising antiproliferative agents, suggesting potential for cancer treatment (Yurttaş et al., 2014).
Structural and Electronic Analysis
- A study conducted a comprehensive analysis of the structural and electronic properties of a compound closely related to 1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine. It involved synthesis, spectral data analysis, vibrational analysis, and molecular docking studies. This study provides insights into the potential for drug development (Bhat et al., 2018).
Pharmacological Potential
- Piperazine derivatives have been explored for their potential in treating conditions like cachexia. A specific study identified a potent melanocortin-4 receptor antagonist derived from a piperazine compound, which showed promising results in animal models (Chen et al., 2007).
- Another study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives involving piperazine for potential anticonvulsant and antimicrobial activities. These derivatives showed promise in preliminary tests (Aytemir et al., 2004).
Analytical and Detection Techniques
- A novel method for detecting 1-(3-Chlorophenyl)piperazine in forensic samples was developed, demonstrating the importance of piperazine derivatives in forensic science (Silva et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-4-(4-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c14-6-1-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,1,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTATXZGZFDYRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCBr)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



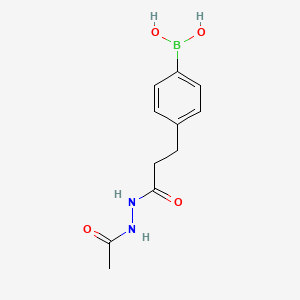

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)
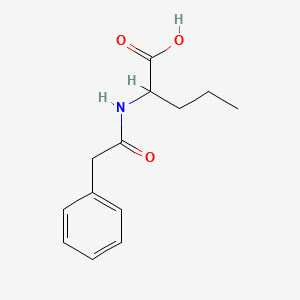
![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)
![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
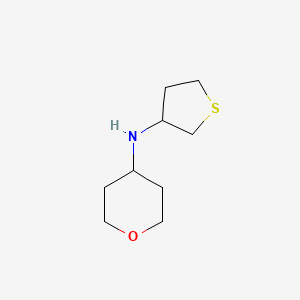


![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)
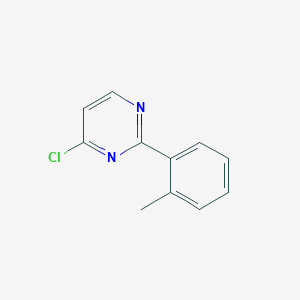
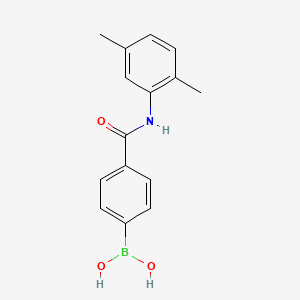
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)